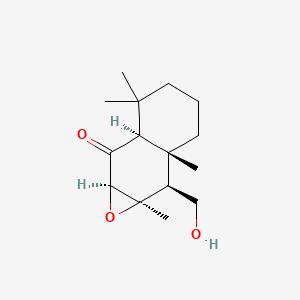

Uvidin A

Description

Uvidin A is a drimane sesquiterpene, a class of naturally occurring terpenoids characterized by a bicyclic carbon skeleton. Its molecular formula is C₁₅H₂₄O₃, with a molecular weight of 252.3493 g/mol . It is primarily isolated from fungal sources, such as Lactarius species, and has garnered interest due to its role as a synthetic precursor in the preparation of bioactive molecules, including (-)-cinnamodial . While its pharmacological profile remains less documented compared to analogs, its structural complexity and synthetic utility underscore its significance in organic chemistry and drug discovery.

Properties

CAS No. |

74636-06-9 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(1aR,2aS,6aR,7S,7aR)-7-(hydroxymethyl)-3,3,6a,7a-tetramethyl-1a,2a,4,5,6,7-hexahydronaphtho[2,3-b]oxiren-2-one |

InChI |

InChI=1S/C15H24O3/c1-13(2)6-5-7-14(3)9(8-16)15(4)12(18-15)10(17)11(13)14/h9,11-12,16H,5-8H2,1-4H3/t9-,11+,12+,14-,15-/m1/s1 |

InChI Key |

AHPUPUJYVYUVKA-BRIGZHOFSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C(=O)[C@H]3[C@@]([C@@H]2CO)(O3)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(=O)C3C(C2CO)(O3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Uvidin A can be isolated from the fungus Lactarius uvidus through a series of extraction and purification steps . The structure and stereochemistry of this compound have been determined using spectroscopic data and chemical reactions . The synthetic routes and reaction conditions for this compound involve transformations from drimenol, a related sesquiterpene .

Chemical Reactions Analysis

Uvidin A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Uvidin A involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed that this compound may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Uvidin A vs. Uvidin C

Structural Similarities and Differences

- This compound : C₁₅H₂₄O₃ (MW: 252.35 g/mol), featuring a drimane backbone with three oxygen-containing functional groups (e.g., hydroxyl, ketone, or epoxide groups) .

- Uvidin C : C₁₅H₂₆O₃ (MW: 254.36 g/mol), differing by two additional hydrogen atoms, likely due to a saturated bond or distinct substitution pattern .

Bioactivity

- Uvidin C : Exhibits marked bioactivity in antimicrobial and anti-inflammatory assays, attributed to its electrophilic functional groups that interact with cellular targets .

- This compound: Limited bioactivity data exist, but its synthetic derivatives (e.g., cinnamodial) demonstrate insecticidal and antifungal properties .

This compound vs. Other Drimane Sesquiterpenes

Uvidin D and Uvidin E

Petunidin and Malvidin Derivatives

- However, their applications diverge, with anthocyanins being used primarily as antioxidants, whereas this compound is leveraged for synthetic chemistry .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.